1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiadiazole and thiazole rings
Properties
IUPAC Name |
1,2,5-thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-6-9(17-8(12-6)5-15-2)10(14)16-4-7-3-11-18-13-7/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNWNWPSLZTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC)C(=O)OCC2=NSN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds also contain a thiadiazole ring and have similar biological activities.
Thiazoles: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: These compounds have important pharmacological activities, including antitumor and antimicrobial properties.
Uniqueness
1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of thiadiazole and thiazole rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
